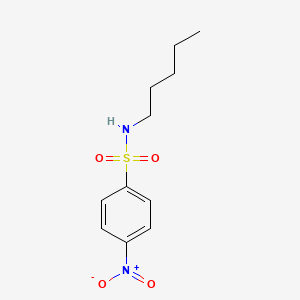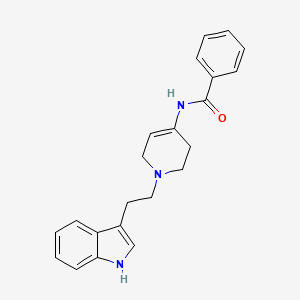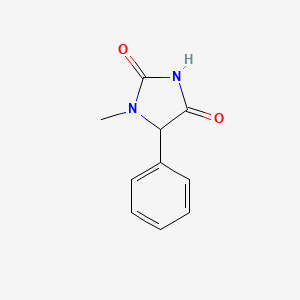
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes an allyloxy group, a benzylidene moiety, and a dichlorophenyl group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:
-
Formation of the Benzylidene Hydrazine Intermediate
Starting Materials: 3-(Allyloxy)benzaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.
-
Coupling with Dichlorophenyl Oxoacetamide
Starting Materials: The benzylidene hydrazine intermediate and N-(3,4-dichlorophenyl)-2-oxoacetamide.
Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the allyloxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction of the benzylidene moiety can yield the corresponding hydrazine derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and drug development.
Bioconjugation: The compound can be conjugated to biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structural features.
Industry
Polymer Synthesis: Utilized in the synthesis of polymers with specific properties for industrial applications.
Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: Its reactive functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-(Methoxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(2-(3-(Ethoxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide: Contains an ethoxy group, offering different reactivity and properties.
2-(2-(3-(Propoxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide: Features a propoxy group, which may affect its solubility and biological activity.
Uniqueness
The presence of the allyloxy group in 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide imparts unique reactivity and potential biological activity compared to its analogs. This structural variation can lead to differences in how the compound interacts with biological targets and participates in chemical reactions, making it a valuable compound for further research and development.
Properties
CAS No. |
357267-22-2 |
|---|---|
Molecular Formula |
C18H15Cl2N3O3 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-2-8-26-14-5-3-4-12(9-14)11-21-23-18(25)17(24)22-13-6-7-15(19)16(20)10-13/h2-7,9-11H,1,8H2,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
UMZDIPZQJVKLOO-SRZZPIQSSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)

![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)



![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
